5-OH-HxMF

描述

Contextualization within Flavonoid and Polymethoxyflavone Research Paradigms

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, a hydroxylated polymethoxyflavone (PMF), is situated within the broader class of flavonoids, a large family of polyphenolic compounds ubiquitously found in plants. researchwithrutgers.com Flavonoids are recognized for a wide array of biological activities. tandfonline.com PMFs, and by extension hydroxylated PMFs, are a specialized subgroup almost exclusively found in the Citrus genus, particularly in the peels of fruits like sweet oranges (Citrus sinensis) and mandarin oranges (Citrus reticulata). researchwithrutgers.comoup.com

What distinguishes PMFs from other flavonoids is the presence of multiple methoxy (B1213986) groups on the flavonoid backbone, which enhances their lipophilicity and, consequently, their bioavailability. tandfonline.comresearchgate.net The hydroxylation of PMFs, as seen in 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, introduces a hydroxyl group that can further modulate the compound's biological effects. Research has indicated that hydroxylated PMFs may exhibit more potent activities compared to their non-hydroxylated counterparts. aacrjournals.org

Historical Perspective of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone Discovery and Initial Characterization

The journey of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from a natural constituent to a subject of targeted research began with its isolation and identification from natural sources. While it is known to be present in citrus peels, one of the detailed early accounts of its characterization comes from its isolation from the marine brown alga Hizikia fusiforme. oup.comnih.gov

In a study aimed at identifying antioxidative substances, an 80% ethanol (B145695) extract of Hizikia fusiforme was subjected to successive fractionation. nih.gov The compound was purified from a fraction exhibiting high antioxidative activity through reverse-phase liquid chromatography. Its structural elucidation was accomplished using modern spectroscopic techniques. Electron Spray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) analysis revealed a molecular ion peak at m/z 419 [M+H]+. nih.gov Further analysis of its 1H NMR (500 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra allowed for its definitive biochemical identification as 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. nih.gov This initial characterization provided the foundational data for subsequent investigations into its biological properties.

Current Research Landscape and Emerging Areas of Investigation for the Compound

The contemporary research landscape for 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is vibrant and expanding, with a primary focus on its potential therapeutic applications, particularly in oncology and inflammation.

Anti-Cancer Research: A significant body of research has explored the anti-cancer properties of this compound. Studies have shown that it can potently inhibit the growth of various human cancer cell lines, including colon, lung, leukemia, and breast cancer cells. aacrjournals.org The mechanisms underlying these effects are multifaceted and involve the induction of apoptosis (programmed cell death) and cell cycle arrest. aacrjournals.org

Key molecular targets and pathways affected by 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone in cancer cells that have been investigated include:

Modulation of Cell Proliferation and Apoptosis-Related Proteins: Research has demonstrated that this compound can influence the expression of proteins that regulate cell proliferation and apoptosis. aacrjournals.org

Induction of Death Receptor-Associated Apoptosis Mediators: In human gastric AGS carcinoma cells, it has been shown to significantly increase the levels of Fas, Fas L, FADD, TRADD, and DR4, all of which are key mediators of the extrinsic apoptosis pathway. nih.gov

Cleavage of Caspases: The compound has also been observed to induce the cleavage of caspase-3, -8, and -9 in AGS cells, a critical step in the execution of apoptosis. nih.gov

Anti-Inflammatory and Other Biological Activities: Beyond its anti-cancer effects, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has demonstrated notable anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. oup.com

Emerging areas of investigation for this compound include its potential roles in:

Cardiovascular Health: Research has explored its effects on macrophage scavenger receptors and the hepatic LDL receptor, suggesting a potential role in mitigating atherosclerosis and hyperlipidemia. nih.gov

Neuroprotection: Some studies on related polymethoxyflavones have indicated neuroprotective effects, opening an avenue for future investigation into the specific neurotrophic potential of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. researchgate.netresearchgate.net

Below is an interactive data table summarizing some of the key research findings:

| Research Area | Cell Line/Model | Key Findings |

| Anti-Cancer | Human gastric AGS carcinoma cells | Increased levels of death receptor-associated apoptosis mediators (Fas, Fas L, FADD, TRADD, DR4); induced cleavage of caspases-3, -8, and -9. nih.gov |

| Human colon cancer cells | Potently inhibited cell growth; induced apoptosis and cell cycle arrest. aacrjournals.org | |

| Anti-Inflammatory | Mouse skin | Inhibited the transcriptional activation of iNOS and COX-2 mRNA and protein. oup.com |

| Cardiovascular | THP-1 macrophages and HepG2 cells | Attenuated oxLDL-mediated CD36 and SR-A expression; enhanced hepatic LDLR expression. nih.gov |

Unaddressed Research Questions and Future Scholarly Endeavors

Despite the promising findings, several research questions regarding 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone remain unanswered, paving the way for future scholarly endeavors.

Key Unaddressed Questions:

In Vivo Efficacy and Bioavailability: While in vitro studies have been promising, more extensive in vivo studies in animal models are needed to validate the therapeutic potential of this compound for various diseases. A deeper understanding of its pharmacokinetics, metabolic fate, and bioavailability is crucial.

Specific Molecular Mechanisms: While some molecular targets have been identified, the complete signaling pathways through which 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exerts its effects are yet to be fully elucidated.

Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural products or conventional therapeutic agents could lead to the development of more effective treatment strategies.

Long-Term Safety Profile: Comprehensive toxicological studies are necessary to establish a long-term safety profile for potential therapeutic use.

Future Research Directions:

Clinical Trials: The most significant future endeavor would be to translate the promising preclinical findings into well-designed human clinical trials to assess its efficacy and safety in treating diseases like cancer and inflammatory conditions. tandfonline.com

Development of Analogs and Derivatives: Synthesizing analogs and derivatives of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Exploration of Novel Therapeutic Targets: Expanding the scope of research to investigate the effects of this compound on other disease models, such as neurodegenerative diseases and metabolic disorders, could uncover new therapeutic applications.

Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as nanoformulations, could help to improve the bioavailability and targeted delivery of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, thereby enhancing its therapeutic efficacy. tandfonline.com

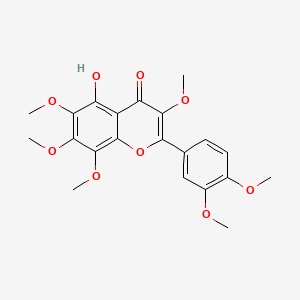

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPHCLYMGBZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151834 | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1176-88-1 | |

| Record name | 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 111 °C | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Advanced Isolation Methodologies of 5 Hydroxy 3,6,7,8,3 ,4 Hexamethoxyflavone

Distribution and Biosynthetic Pathways in Botanical Sources

This compound is not widespread in the plant kingdom but has been identified in specific terrestrial and marine organisms. Its biosynthesis follows the general flavonoid pathway, originating from phenylalanine and malonyl-CoA, followed by a series of hydroxylation and O-methylation steps catalyzed by specific enzymes.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is found almost exclusively within the Citrus genus, with a particularly high concentration in the peels of sweet oranges (Citrus sinensis) oup.comnih.govresearchgate.netplos.orgnih.gov. As a hydroxylated polymethoxyflavone, it is part of a group of flavonoids characterized by multiple methoxy (B1213986) groups on the flavone (B191248) backbone, which are abundant in citrus peels researchgate.netnih.gov. The presence of this compound in orange peel oil and extracts contributes to the complex phytochemical profile of these byproducts from the citrus industry nih.govplos.org. Research has identified it as one of the major monodemethylated PMFs in sweet orange peels, alongside other related flavonoids nih.gov.

Beyond the terrestrial Citrus genus, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has also been isolated from marine sources. Specifically, it is a known constituent of the edible brown seaweed Hizikia fusiforme mdpi.comspandidos-publications.comnih.gov. This alga, belonging to the Sargassaceae family, is consumed in regions like Korea and Japan and has been found to contain a variety of bioactive compounds spandidos-publications.com. The identification of this specific polymethoxyflavone in H. fusiforme highlights the diverse chemical ecology of marine algae mdpi.comresearchgate.netresearchgate.net.

The occurrence of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is highly specific, primarily limited to citrus peels and the marine alga Hizikia fusiforme. In Citrus sinensis, it is a component of a larger family of polymethoxyflavones, which are defining chemical markers for the genus oup.comnih.gov. In contrast, its presence in Hizikia fusiforme is an interesting example of convergent evolution of secondary metabolite pathways in distantly related organisms. While citrus peels are the most cited and abundant source, the discovery in marine algae expands the known natural distribution of this compound.

| Natural Source | Genus/Family | Common Name | Part Used | Reference |

| Citrus sinensis | Citrus / Rutaceae | Sweet Orange | Peel | oup.comnih.govresearchgate.netplos.org |

| Hizikia fusiforme | Hizikia / Sargassaceae | Hijiki | Whole Alga | mdpi.comspandidos-publications.comnih.gov |

Modern Isolation and Purification Techniques for the Compound

The isolation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from its natural matrices requires multi-step procedures involving advanced extraction and chromatographic techniques to achieve high purity.

The initial step in isolating flavonoids involves solid-liquid extraction. Modern techniques have been developed to improve efficiency, reduce solvent consumption, and minimize the degradation of target compounds compared to traditional methods like maceration or Soxhlet extraction nih.govnih.govmdpi.com. These advanced methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which use ultrasonic waves and microwave energy, respectively, to accelerate the release of compounds from the plant matrix mdpi.comcreative-proteomics.com.

A documented protocol for isolating 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from Hizikia fusiforme begins with an extraction using 80% ethanol (B145695) researchgate.netresearchgate.net. This crude extract then undergoes successive liquid-liquid fractionation using a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their differential solubility, concentrating the target flavonoid into a specific fraction (in this case, the aqueous part of the n-butanol fraction) for further purification researchgate.netresearchgate.net.

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Increased efficiency, reduced extraction time and solvent use. creative-proteomics.com |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid, localized heating of the solvent and sample matrix. | Very short extraction times, lower solvent consumption. mdpi.comcreative-proteomics.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the solvent, offering high selectivity. | High purity of extracts, environmentally friendly. creative-proteomics.com |

| Solvent Partitioning (Fractionation) | Separates compounds between two immiscible liquid phases based on their relative solubility. | Enriches the target compound by removing impurities of different polarities. researchgate.netresearchgate.net |

Following initial extraction and fractionation, chromatography is essential for the final purification of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. High-Performance Liquid Chromatography (HPLC) is the most powerful and frequently used technique for flavonoid separation due to its high resolution and sensitivity phcog.com.

Specifically, Reverse-Phase Liquid Chromatography (RP-HPLC) is commonly employed. In this method, the stationary phase (e.g., a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid like formic or phosphoric acid to improve peak shape researchgate.nettandfonline.comrsc.org. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. The isolation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from Hizikia fusiforme extract was successfully achieved using reverse-phase liquid chromatography, leading to the identification of the pure compound researchgate.netresearchgate.net. Preparative RP-HPLC can be used to isolate larger quantities of the purified flavonoid for further study rsc.org.

Optimization Strategies for Yield and Purity of the Compound

The efficient extraction and subsequent purification of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from its natural matrix are crucial for obtaining high-purity material for research and potential commercial applications. Optimization of these processes involves the systematic adjustment of various parameters to maximize the yield of the target compound while minimizing the presence of impurities. While specific optimization data for this particular hexamethoxyflavone is limited in publicly available research, strategies can be extrapolated from studies on the broader class of polymethoxyflavones (PMFs) and other related flavonoids found in citrus peels.

Extraction Optimization:

The initial step of isolating 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone involves its extraction from the plant material, typically dried and powdered citrus peel. The choice of extraction method and the parameters employed significantly impact the efficiency and selectivity of the process.

Modern techniques such as Ultrasound-Assisted Extraction (UAE) have shown advantages over traditional methods by offering improved extraction efficiency in a shorter time. mdpi.comnih.gov The optimization of UAE for flavonoids often involves the use of Response Surface Methodology (RSM) to systematically evaluate the effects of multiple variables. researchgate.net Key parameters that are typically optimized include the solvent composition, extraction time, temperature, and the solvent-to-solid ratio.

The following interactive table summarizes key parameters and their typical ranges investigated in the optimization of flavonoid extraction from plant materials, which can be applied to the extraction of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone.

Purification Optimization:

Following extraction, the crude extract contains a complex mixture of compounds, necessitating a robust purification strategy to isolate 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone with high purity. Chromatographic techniques are central to this process.

Column chromatography using silica (B1680970) gel is a common initial purification step for moderately polar compounds like methoxyflavones. teledynelabs.com Optimization of this technique involves the selection of an appropriate solvent system, typically a gradient of non-polar and polar solvents. For PMFs, gradients of hexane (B92381) and ethyl acetate are frequently employed. teledynelabs.com

For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a C18 column is commonly used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile. teledynelabs.com Optimization of the HPLC method involves adjusting parameters such as the gradient slope, flow rate, and column temperature to achieve the best separation of the target compound from closely related impurities.

The following interactive table outlines key parameters for the optimization of chromatographic purification of flavonoids, which are applicable to 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone.

By systematically optimizing these extraction and purification parameters, it is possible to significantly enhance the yield and purity of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from its natural citrus sources.

Pre Clinical Biological Activities and Elucidation of Molecular Mechanisms of 5 Hydroxy 3,6,7,8,3 ,4 Hexamethoxyflavone

Neurobiological Research

Investigations into the neurobiological properties of 5-OH-HxMF have primarily utilized pheochromocytoma cell models, such as PC12 cells, which are a well-established system for studying neurotrophic actions and neuronal differentiation. nih.govplos.org

Promotion of Neurite Outgrowth in Pheochromocytoma Cell Models (e.g., PC12 cells)

Research has demonstrated that this compound effectively induces neurite outgrowth in PC12 cells. nih.govnih.gov This process, which is fundamental to neuronal development and regeneration, is characterized by the extension of neuron-like projections from the cell body. The activity of this compound in promoting these morphological changes suggests a potent neurotrophic effect. nih.govplos.org

Involvement of cAMP/PKA/CREB Signaling Pathways in Neurotrophic Effects

The neurotrophic effects of this compound are predominantly mediated through the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. nih.govnih.gov Treatment of PC12 cells with this compound leads to an increase in the intracellular levels of cAMP and subsequent activation of its downstream component, PKA. nih.govnih.gov The activation of this pathway is crucial, as the application of inhibitors for adenylate cyclase (SQ22536) and PKA (H-89) significantly blocks the this compound-induced neurite outgrowth and CREB phosphorylation. nih.govplos.org This indicates that the compound's ability to promote neuronal differentiation is dependent on this specific signaling cascade. plos.org

Modulation of Neuronal Differentiation Markers (e.g., Growth-Associated Protein-43 (GAP-43), c-fos Gene Expression)

The induction of neurite outgrowth by this compound is accompanied by the increased expression of key neuronal differentiation markers. nih.govnih.gov Specifically, the compound enhances the expression of Growth-Associated Protein-43 (GAP-43), a protein linked to nerve growth and regeneration. nih.govplos.org Furthermore, this compound treatment leads to the phosphorylation of CREB, which in turn stimulates CRE-mediated transcription and the expression of the CREB target gene, c-fos. nih.gov The modulation of these markers provides molecular evidence of the compound's role in promoting a neuronal phenotype. nih.gov

Table 1: Effect of this compound on GAP-43 Expression in PC12 Cells

| Treatment | Fold Increase in GAP-43 mRNA | Fold Increase in GAP-43 Protein |

|---|---|---|

| 10 µM this compound | 1.4 | 1.3 |

| 20 µM this compound | 2.0 | 2.1 |

Investigation of TrKA-Independent Neurotrophic Mechanisms

An important aspect of the neurotrophic action of this compound is its independence from the Tropomyosin receptor kinase A (TrKA) pathway. nih.gov The TrKA receptor is the high-affinity receptor for Nerve Growth Factor (NGF). plos.org Studies have shown that the TrKA antagonist K252a, which significantly inhibits NGF-induced neurite outgrowth, does not affect the neurite outgrowth promoted by this compound. nih.govnih.govplos.org This finding establishes that this compound exerts its neurotrophic effects through a mechanism that is distinct from that of NGF and does not require TrKA activation. plos.org

Contribution of PKC-Dependent and CREB-Independent Pathways to Neurotrophic Action

While the cAMP/PKA/CREB pathway is the primary mediator of this compound's neurotrophic effects, evidence suggests the involvement of other signaling pathways. nih.govplos.org Research indicates that a Protein Kinase C (PKC)-dependent and CREB-independent pathway also contributes in part to the neurotrophic action of the compound. nih.govplos.orgplos.org Inhibition of PKC was found to reduce the neurite outgrowth, suggesting this pathway is partly involved in the neuritogenic action. nih.govplos.org Additionally, observations that a PKA inhibitor only partially reverses the induced neurite outgrowth, while a CREB activation inhibitor almost completely blocks it, suggest that a PKA-independent but CRE-dependent pathway may also play a role. nih.gov

Adipogenesis and Metabolic Research

In addition to its neurobiological activities, this compound has been investigated for its effects on adipogenesis and metabolic regulation. Using the 3T3-L1 cell line, a standard model for studying the conversion of pre-adipocytes into adipocytes, research has uncovered the compound's inhibitory role in fat cell formation. nih.gov

Treatment with this compound has been shown to effectively inhibit lipid accumulation in a dose-dependent manner, with reductions of 55-60% observed in 3T3-L1 adipocytes. nih.gov This anti-adipogenic effect is attributed to the downregulation of key adipogenesis-related transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.gov Consequently, the expression of their downstream targets, such as fatty acid synthase and acetyl-CoA carboxylase (ACC), is also decreased. nih.gov

The mechanism of action also involves the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling and silent mating type information regulation 1 (SIRT1), which are critical regulators of cellular energy homeostasis and metabolism. nih.gov The presence of the hydroxyl group at the C-5 position of the flavone (B191248) structure appears to be crucial for this activity. When compared to its methylated counterpart, 3,5,6,7,8,3',4'-heptamethoxyflavone (HpMF), this compound demonstrated a 15-20% greater inhibition of lipid accumulation, highlighting the functional importance of this structural feature. nih.gov

Further metabolic research in HepG2 cells, a human liver cell line, showed that this compound can enhance the expression of the hepatic LDL receptor (LDLR), which led to a 1.33-fold increase in LDL uptake. nih.gov This suggests a potential role for the compound in lipid metabolism beyond adipogenesis. nih.gov

Table 2: Comparative Inhibition of Lipid Accumulation

| Compound | Relative Inhibition Rate |

|---|---|

| 3,5,6,7,8,3',4'-heptamethoxyflavone (HpMF) | Baseline |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (this compound) | 15-20% greater than HpMF |

Inhibition of Lipid Accumulation in Adipocyte Cell Models (e.g., 3T3-L1 cells)

Studies utilizing the 3T3-L1 adipocyte cell model have shown that this compound effectively inhibits the accumulation of lipids, a critical step in adipogenesis. Treatment with this compound resulted in a dose-dependent inhibition of lipid accumulation by as much as 55-60% nih.gov. This finding highlights the compound's potential to interfere with the storage of fat within adipocytes. Further research has indicated that the presence of a hydroxyl group at the C5 position of the flavone structure is a key factor in this suppressive activity nih.gov.

| Cell Model | Compound | Key Finding | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Effectively inhibited lipid accumulation by 55-60% in a dose-dependent manner. | nih.gov |

Downregulation of Key Adipogenesis-Related Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), CCAAT/Enhancer-Binding Proteins (C/EBPs))

The mechanism behind the inhibition of lipid accumulation involves the downregulation of critical transcription factors that govern adipogenesis. Research has demonstrated that this compound attenuates the process of fat cell formation by downregulating adipogenesis-related transcription factors, specifically Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/Enhancer-Binding Proteins (C/EBPs) nih.gov. These transcription factors are master regulators of adipocyte differentiation, and their suppression is a key element in the anti-adipogenic activity of this compound.

Regulation of Downstream Lipid Synthesis Enzymes (e.g., Fatty Acid Synthase, Acetyl-CoA Carboxylase (ACC))

Consistent with its effect on master transcription factors, this compound also regulates the expression of downstream enzymes involved in lipid synthesis. The compound has been shown to downregulate target enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) nih.gov. ACC is responsible for catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis youtube.com. By reducing the expression of these key enzymes, this compound disrupts the biochemical pathways responsible for producing the fatty acids that are stored as lipids in adipocytes.

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling

The molecular mechanism of this compound's anti-adipogenic effects also involves the activation of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway. In 3T3-L1 adipocytes, this compound was found to activate AMPK signaling, which contributes to the decrease in lipid accumulation nih.gov. AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, such as lipid synthesis.

Modulation of Silent Mating Type Information Regulation 1 (SIRT1) Activity

In addition to AMPK activation, this compound has been shown to modulate the activity of Silent Mating Type Information Regulation 1 (SIRT1) in 3T3-L1 adipocytes nih.gov. SIRT1 is a protein deacetylase that plays a significant role in metabolic regulation, including adipogenesis and fat metabolism. The activation of SIRT1 by this compound is another pathway through which this compound exerts its lipid-lowering effects in fat cells nih.gov.

Immunomodulatory and Anti-inflammatory Research

Beyond its metabolic effects, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has demonstrated notable immunomodulatory and anti-inflammatory properties in preclinical research.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Studies using RAW 264.7 murine macrophage cells and BV2 microglia have shown that this compound can significantly modulate key inflammatory mediators. The compound effectively reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells nih.govspandidos-publications.com. This reduction is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively nih.govnih.gov. The anti-inflammatory actions of this compound are linked to its ability to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression nih.govnih.gov.

| Cell Model | Compound | Effect on Inflammatory Mediators | Underlying Mechanism | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Significantly reduced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | Downregulated iNOS and COX-2 expression via NF-κB inactivation. | nih.govspandidos-publications.com |

| BV2 Microglia | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Considerably inhibited LPS-stimulated NO production. | Suppressed iNOS expression and NF-κB nuclear translocation. | nih.gov |

Regulation of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (this compound) has demonstrated significant regulatory effects on the expression of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, treatment with this compound led to a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govspandidos-publications.com This was accompanied by a corresponding downregulation of iNOS and COX-2 expression at both the protein and mRNA levels. nih.govspandidos-publications.com

Similarly, in a mouse skin model, the topical application of this compound effectively inhibited the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced expression of iNOS and COX-2 proteins and their transcriptional activation. oup.comnih.govresearchgate.net The inhibitory effect on iNOS and COX-2 protein levels was observed to be dose-dependent. oup.com These findings collectively indicate that this compound exerts its anti-inflammatory effects in part by suppressing the expression of these critical inflammatory enzymes. oup.comnih.gov

Table 1: Effect of this compound on Inflammatory Enzyme Expression

| Model System | Stimulant | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Reduced NO and PGE2 production; Downregulated iNOS and COX-2 expression. | nih.govspandidos-publications.com |

| Mouse Skin | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibited iNOS and COX-2 protein and mRNA expression in a dose-dependent manner. | oup.comnih.govresearchgate.net |

Inhibition of Pro-inflammatory Cytokine Release and Transcriptional Levels (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β))

The anti-inflammatory properties of this compound extend to the inhibition of pro-inflammatory cytokine production. In LPS-stimulated RAW 264.7 macrophage cells, this compound was shown to inhibit the release of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govspandidos-publications.com Furthermore, it also decreased the transcriptional levels of these cytokines. nih.govspandidos-publications.com This suggests that this compound can modulate the inflammatory response at both the protein and gene expression levels.

Table 2: Impact of this compound on Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release and decreased transcriptional levels. | nih.govspandidos-publications.com |

| Interleukin-1β (IL-1β) | Inhibition of release and decreased transcriptional levels. | nih.govspandidos-publications.com |

Nuclear Factor-κB (NF-κB) Pathway Inactivation via IκBα Degradation

A key mechanism underlying the anti-inflammatory effects of this compound involves the inactivation of the nuclear factor-κB (NF-κB) signaling pathway. In LPS-stimulated RAW 264.7 cells, this compound significantly inhibited the translocation of NF-κB from the cytosol to the nucleus. nih.gov This was associated with the prevention of inhibitory IκBα degradation, which consequently led to decreased levels of nuclear p65, a subunit of NF-κB. nih.gov

Similarly, in a mouse skin model stimulated with TPA, pre-treatment with this compound resulted in a reduction of TPA-induced nuclear translocation of the NF-κB p65 subunit and its DNA binding activity. nih.gov This was achieved by blocking the phosphorylation of both IκBα and p65, thereby preventing the subsequent degradation of IκBα. nih.gov Studies in BV2 microglia also demonstrated that this compound blocked LPS-induced phosphorylation of IκB, leading to the suppression of nuclear translocation of the NF-κB subunits p65 and p50. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Cascades

Research has shown that this compound can suppress the activation of signaling pathways upstream of NF-κB, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt cascades. In TPA-stimulated mouse skin, this compound was found to suppress the TPA-induced activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and PI3K/Akt. oup.comnih.gov The inhibition of these upstream kinases is believed to contribute to the blockage of NF-κB activation and the subsequent downregulation of iNOS and COX-2 expression. oup.com

Effects on Signal Transducer and Activator of Transcription-3 (STAT-3) Activation

In addition to the NF-κB pathway, this compound also modulates the activation of the Signal Transducer and Activator of Transcription-3 (STAT-3). In a TPA-induced mouse skin model, this compound was shown to inhibit the TPA-induced phosphorylation and nuclear translocation of STAT-3. oup.comnih.gov Specifically, it dose-dependently inhibited the phosphorylation of STAT3 at both Ser727 and Tyr705 residues, which is necessary for its transcriptional activity. oup.com This suggests that the chemopreventive effects of this compound may also be mediated through the targeting of STAT3 signaling. oup.com

Assessment of Anti-inflammatory Activity in In Vivo Models (e.g., Mouse Skin Inflammation)

The anti-inflammatory activity of this compound has been confirmed in in vivo models. Topical application of this compound significantly inhibited TPA-induced mouse skin inflammation by decreasing inflammatory parameters. nih.gov Furthermore, in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)/TPA-induced skin tumor formation model, this compound significantly reduced tumor incidence and multiplicity of papillomas over a 20-week period. nih.gov These findings highlight the potential of this compound as an effective agent for preventing inflammation-associated tumorigenesis. nih.govfda.gov.tw

Oncological and Apoptosis-Inducing Research

Beyond its anti-inflammatory properties, this compound has demonstrated potent anti-proliferative activity through the induction of apoptosis in human leukemia cancer cells. fda.gov.tw Mechanistic studies revealed that treatment with this compound resulted in the production of reactive oxygen species (ROS), which in turn triggered apoptosis signaling through the release of mitochondrial cytochrome c and the activation of the caspase cascade. fda.gov.tw

Induction of Growth Inhibition in Various Cancer Cell Lines (e.g., Human Leukemia HL-60, Human Gastric Carcinoma BGC-7901, AGS Carcinoma Cells)

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (this compound) has demonstrated significant growth-inhibitory effects against several human cancer cell lines in preclinical studies. Research has shown that this polymethoxyflavone effectively suppresses the proliferation of human promyelocytic leukemia HL-60 cells and human gastric carcinoma BGC-7901 cells dovepress.comnih.govwikipedia.org. In studies involving the BGC-7901 cell line, this compound was shown to significantly suppress cell proliferation in a dose-dependent manner nih.gov. Similarly, its potent antiproliferative and apoptosis-inducing activities have been well-documented in HL-60 cells wikipedia.orgnih.gov. While the effects on various cancer cells have been examined, specific data regarding the growth inhibitory effects of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on AGS human gastric carcinoma cells were not identified in the reviewed literature.

Table 1: Growth Inhibition Effects of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Induces growth inhibition and apoptosis wikipedia.orgnih.gov. |

| BGC-7901 | Human Gastric Carcinoma | Significantly suppresses cell proliferation nih.gov. |

Mechanistic Pathways of Apoptosis Induction

The antitumor activity of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is largely attributed to its ability to induce programmed cell death, or apoptosis, through multiple intricate molecular pathways.

A primary mechanism initiating apoptosis by this compound is the generation of reactive oxygen species (ROS). In human leukemia HL-60 cells, ROS generation is an early event in the apoptotic process, preceding other key markers such as cytochrome c release and caspase activation wikipedia.orgnih.gov. This increase in intracellular ROS creates an oxidative cellular environment that acts as a critical trigger for the subsequent apoptotic cascade nih.gov. Similarly, in human gastric carcinoma BGC-7901 cells, treatment with the compound leads to a significant increase in ROS generation, contributing to its antitumor effect nih.gov.

The oxidative stress induced by this compound leads to significant DNA damage. Studies have detected single-strand breaks in the DNA of HL-60 cells, suggesting that the compound causes irreparable genetic damage which, in turn, triggers the apoptotic process wikipedia.orgnih.gov. This DNA damage is associated with the upregulation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153). In HL-60 cells, this compound markedly enhances the expression of the GADD153 protein in a time-dependent manner. The prevention of this upregulation by antioxidants further supports the role of ROS in inducing DNA damage and activating the GADD153 gene, which is a key step in initiating apoptosis nih.gov.

This compound-induced apoptosis involves the modulation of the mitochondrial, or intrinsic, pathway. This pathway is regulated by the Bcl-2 family of proteins. Treatment with this compound results in an upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis nih.govnih.gov. This shift in the Bax/Bcl-2 balance facilitates the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov.

The release of cytochrome c subsequently activates a cascade of caspases, which are the executioners of apoptosis. In both BGC-7901 and HL-60 cells, this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3 nih.govnih.gov. The activation of these caspases is evident through the downregulation of their pro-forms (procaspase-9 and procaspase-3) and the appearance of their cleaved, active forms. Activated caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis nih.gov.

Table 2: Key Molecular Events in the Mitochondrial Pathway Induced by 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

| Molecular Target | Effect in HL-60 Cells | Effect in BGC-7901 Cells |

|---|---|---|

| Bax/Bcl-2 Ratio | Increased (Upregulation of Bax) nih.gov. | Increased nih.gov. |

| Cytochrome c | Release from mitochondria nih.gov. | Release from mitochondria nih.gov. |

| Caspase-9 | Activation nih.gov. | Activation nih.gov. |

| Caspase-3 | Activation nih.gov. | Activation nih.gov. |

| PARP | Cleavage nih.gov. | Cleavage nih.gov. |

The death receptor, or extrinsic, pathway of apoptosis is initiated by the binding of extracellular ligands to cell surface receptors such as Fas, DR4, or DR5, leading to the recruitment of adaptor proteins like FADD and TRADD and the subsequent activation of caspase-8 nih.govwikipedia.org. However, based on the available scientific literature, there is no direct evidence to suggest that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through the engagement of the death receptor pathway.

In addition to the well-defined caspase-dependent mitochondrial pathway, this compound has also been found to induce apoptosis through caspase-independent mechanisms. In HL-60 cells, a caspase-independent pathway involving the nuclease Endonuclease G contributes to the compound's apoptotic effects wikipedia.orgnih.gov. Endonuclease G is a mitochondrion-specific nuclease that translocates to the nucleus during apoptosis and is capable of cleaving chromatin DNA, thus contributing to DNA fragmentation independently of caspase activity wikipedia.orgnih.gov.

Modulation of PI3K/Akt Signaling in Cancer Cell Biology

Research has demonstrated that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, also referred to as 5HHMF, exerts notable influence over the PI3K/Akt signaling pathway, a critical cascade in cancer cell proliferation and survival. tandfonline.com In studies involving human gastric cancer cells (BGC-7901), treatment with this compound led to a marked decrease in the expression of key proteins in this pathway. tandfonline.comnih.gov

Western blot analyses revealed that 5HHMF significantly down-regulated the expression of PI3K and the phosphorylated form of Akt (p-Akt). nih.gov The PI3K/Akt pathway is a major anti-apoptotic cascade that contributes to the survival and chemoresistance of cancer cells. tandfonline.com By inhibiting this pathway, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone helps to trigger apoptosis in cancer cells. tandfonline.comnih.gov

Furthermore, the compound has been shown to suppress the activation of PI3K/Akt induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) in mouse skin models. nih.govoup.com This inhibition is considered an upstream event to the suppression of nuclear factor-kappaB (NF-κB) activation, another crucial pro-survival signaling pathway in cancer. nih.govoup.com In human colon cancer cells, this flavone has also been found to modify downstream effectors of the EGFR/K-Ras signaling pathway, including Akt. nih.gov

Pre-clinical Antitumor Efficacy in Animal Models

The antitumor properties of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone have been validated in several pre-clinical animal models, demonstrating its potential as both a therapeutic and chemopreventive agent.

Evaluation in Xenograft Models (e.g., BALB/c Nude Mice for Gastric Cancer)

In vivo studies using xenograft models have provided compelling evidence of the compound's antitumor efficacy. Specifically, in BALB/c nude mice bearing tumors derived from the human gastric cancer cell line BGC-7901, administration of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone effectively inhibited tumor growth. tandfonline.comnih.govtandfonline.com These studies highlight the compound's potential as a therapeutic agent for gastric cancer, demonstrating significant antitumor activity in a living organism without causing major side effects. nih.gov

Chemopreventive Activities in Tumor Promotion Models (e.g., DMBA/TPA-induced Mouse Skin Tumorigenesis)

The chemopreventive potential of this polymethoxyflavone has been significantly demonstrated in the two-stage mouse skin carcinogenesis model. This model utilizes 7,12-dimethylbenz[a]anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter. nih.gov

Topical application of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone significantly inhibited the formation of skin papillomas. nih.govresearchgate.net Research findings indicated a marked reduction in both tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse) at 20 weeks. nih.govoup.com The inhibitory effect is attributed to its ability to down-regulate inflammatory gene expression, such as iNOS and COX-2, through the modulation of multiple signaling pathways including PI3K/Akt and NF-κB. oup.com

Cardiovascular and Lipid Metabolism Research

Beyond its anticancer properties, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been investigated for its potential benefits in cardiovascular health, particularly concerning lipid metabolism.

Modulation of Macrophage Scavenger Receptors (e.g., CD36, SR-A)

In the context of atherosclerosis, macrophage scavenger receptors like CD36 and Scavenger Receptor Class A (SR-A) play a pivotal role in the uptake of modified low-density lipoproteins (LDL), leading to foam cell formation. Studies have explored the effect of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on these receptors. Research indicates that the compound can attenuate the expression of CD36 and SR-A that is mediated by oxidized LDL (oxLDL). researchgate.net By reducing the expression of these key scavenger receptors, this flavone may help to limit the accumulation of lipids within macrophages, a critical early step in the development of atherosclerotic plaques.

Effects on Hepatic LDL Receptor (LDLR) Expression and Activity in Hepatocellular Carcinoma Cell Models (e.g., HepG2 cells)

The hepatic LDL receptor (LDLR) is crucial for clearing LDL cholesterol from the bloodstream. Enhancing its expression and activity is a primary strategy for managing hypercholesterolemia. The effects of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on the activity and expression of the hepatic LDLR have been investigated in the human hepatocellular carcinoma cell line, HepG2, a widely used model for studying liver lipid metabolism. researchgate.net Research has shown that this polymethoxyflavone can influence the LDLR in these cells, suggesting a potential mechanism by which it could contribute to lowering plasma cholesterol levels. researchgate.net

Implications for Oxidized LDL Uptake and Foam Cell Formation in Macrophages

The transformation of macrophages into foam cells, laden with lipids, is a critical event in the initiation and progression of atherosclerosis. This process is largely driven by the unregulated uptake of oxidized low-density lipoprotein (oxLDL) via scavenger receptors on the macrophage cell surface. Research has demonstrated that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (this compound) exerts significant inhibitory effects on this pathway, suggesting its potential as a protective agent against atherosclerosis.

Studies utilizing terminally differentiated THP-1 macrophages, a human monocytic cell line commonly used to model macrophage behavior, have revealed that this compound can significantly reduce the uptake of DiI-labeled oxLDL (DiI-oxLDL). rsc.orgresearchgate.net This reduction in oxLDL uptake is a key factor in preventing the excessive lipid accumulation that characterizes foam cell formation.

The molecular mechanism underlying this effect involves the downregulation of key scavenger receptors. Specifically, this compound has been shown to attenuate the expression of both Scavenger Receptor-A (SR-A) and CD36, two of the primary receptors responsible for the recognition and internalization of oxLDL by macrophages. rsc.orgresearchgate.netnih.gov By reducing the expression of these receptors, this compound effectively limits the capacity of macrophages to internalize oxLDL, thereby mitigating the development of the foam cell phenotype.

In comparative studies with a related citrus flavonoid, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HpMF), this compound was found to be more potent in attenuating oxLDL-induced scavenger receptor expression and activity in already differentiated macrophages. rsc.orgresearchgate.net While HpMF showed a greater effect in inhibiting PMA-induced oxLDL uptake during the differentiation of THP-1 cells, this compound demonstrated a superior ability to act on mature macrophages. rsc.orgresearchgate.net

The table below summarizes the key research findings regarding the effects of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on macrophage functions related to atherosclerosis.

| Parameter | Cell Line | Treatment | Observed Effect | Reference |

| oxLDL Uptake | Terminally differentiated THP-1 macrophages | This compound | Significant reduction in DiI-oxLDL uptake | rsc.orgresearchgate.net |

| Scavenger Receptor Expression | Terminally differentiated THP-1 macrophages | This compound | Attenuated oxLDL-mediated CD36 and SR-A expression | rsc.orgresearchgate.net |

| Comparative Efficacy | Terminally differentiated THP-1 macrophages | This compound vs. HpMF | This compound had a greater effect in reducing DiI-oxLDL uptake | rsc.orgresearchgate.net |

These findings underscore the potential of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone to interfere with the pathological processes of oxidized LDL uptake and foam cell formation in macrophages. By modulating the expression of critical scavenger receptors, this polymethoxyflavone presents a promising molecular mechanism for the prevention or treatment of atherosclerosis.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3,6,7,8,3 ,4 Hexamethoxyflavone

Significance of the C-5 Hydroxyl Group on Biological Efficacy

The hydroxyl group at the C-5 position of the A-ring is a key structural feature that significantly enhances the biological activities of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF). Research has consistently shown this functional group to be essential for its antiproliferative, apoptosis-inducing, and adipogenesis-suppressing effects. nih.govnih.govdushenkov.com

Antiproliferative and Apoptosis-Inducing Activities: Studies comparing this compound with its fully methoxylated analog, 3,5,6,7,8,3',4'-heptamethoxyflavone (HpMF), where the C-5 hydroxyl is replaced by a methoxy (B1213986) group, have demonstrated the superior potency of this compound. dushenkov.com The C-5 hydroxyl group is considered essential for both the antiproliferative and apoptosis-inducing activities of the compound. nih.govdushenkov.com In human leukemia HL-60 cells, this compound was found to be far more potent than HpMF at inhibiting proliferation and inducing apoptosis. dushenkov.com This suggests that the free hydroxyl group at the C-5 position is crucial for these specific anticancer actions. The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and activation of apoptosis pathways. nih.govdushenkov.com General studies on flavonoids also support the finding that 5-OH and/or 7-OH groups can contribute to higher cytotoxicity. researchgate.net

Adipogenesis-Suppressing Activities: The C-5 hydroxyl group is also a critical determinant in the suppression of adipogenesis. In a study on 3T3-L1 adipocytes, this compound effectively inhibited lipid accumulation by 55-60% in a dose-dependent manner. nih.govntu.edu.tw When directly compared to HpMF, this compound demonstrated a 15-20% greater inhibition of lipid accumulation. nih.govntu.edu.tw This highlights that the hydroxyl group at the C-5 position is a key factor in its ability to suppress the formation of fat cells. nih.gov

The enhanced efficacy conferred by the C-5 hydroxyl group underscores its importance in the interaction with biological targets responsible for these cellular effects.

Comparative Analysis with Structurally Related Polymethoxyflavones and Derivatives

Comparing this compound with other polymethoxyflavones (PMFs) like nobiletin (B1679382) and heptamethoxyflavone provides a clearer understanding of how specific structural arrangements influence biological outcomes.

Comparison with Heptamethoxyflavone (HpMF): The most direct structural analog for comparison is 3,5,6,7,8,3',4'-heptamethoxyflavone (HpMF), which differs from this compound only by the methylation of the C-5 hydroxyl group. As detailed previously, this single modification significantly reduces its efficacy.

Apoptosis Induction: this compound is substantially more potent in inducing apoptosis in cancer cells than HpMF. dushenkov.com

Adipogenesis Suppression: this compound inhibits lipid accumulation more effectively than HpMF. nih.govntu.edu.tw

Macrophage Activity: In terminally differentiated THP-1 macrophages, this compound is more effective than HpMF at reducing the uptake of oxidized low-density lipoprotein (oxLDL). rsc.org While both compounds could significantly reduce DiI-oxLDL uptake, this compound had a greater effect. rsc.org

Comparison with Nobiletin: Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is another well-studied PMF found in citrus peels. iiarjournals.orgmdpi.com It shares the same number of methoxy groups as the core structure of this compound but differs in their placement: nobiletin has a methoxy group at C-5 (instead of a hydroxyl) and lacks a methoxy group at the C-3 position. Nobiletin has demonstrated significant anticancer activities, including inhibiting cell growth and inducing apoptosis in various cancer cell lines. mdpi.comnih.gov For instance, it markedly inhibits the growth of triple-negative breast cancer cells. nih.gov While both this compound and nobiletin are potent anticancer agents, their differing substitution patterns likely lead to variations in their mechanisms and potency against specific cell lines. The high degree of methoxylation on the A-ring is a common feature that is thought to enhance antiproliferative activity in PMFs. iiarjournals.orgiiarjournals.org

The table below summarizes the comparative activities of this compound and related PMFs.

| Compound | Key Structural Difference from this compound | Antiproliferative/Apoptosis Activity | Adipogenesis Suppression |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | - | High potency; C-5 OH is essential. nih.govdushenkov.com | High potency; C-5 OH is a key factor. nih.gov |

| 3,5,6,7,8,3',4'-heptamethoxyflavone (HpMF) | C-5 OCH₃ instead of C-5 OH | Far less potent than this compound. dushenkov.com | 15-20% less potent than this compound. nih.gov |

| Nobiletin | C-5 OCH₃ instead of C-5 OH; Lacks C-3 OCH₃ | Potent; inhibits growth of various cancer cells. mdpi.comnih.gov | N/A |

These comparisons reveal that subtle changes in the hydroxylation and methoxylation patterns on the flavone (B191248) backbone can lead to dramatic differences in biological efficacy.

Influence of Methoxyflavone Structural Features on Receptor Binding and Pathway Modulation

The specific arrangement of hydroxyl and methoxy groups on the this compound structure dictates its interaction with cellular signaling pathways and receptors, thereby modulating various biological processes.

Modulation of Signaling Pathways: this compound has been shown to influence several key signaling pathways involved in cancer and metabolism:

PI3K/Akt Pathway: In human gastric cancer cells, this compound induces apoptosis by targeting and decreasing the expression of PI3K and phosphorylated Akt (p-Akt). nih.gov It also suppresses TPA-induced activation of the PI3K/Akt pathway in mouse skin. oup.com

MAPK Pathway: The compound can suppress the TPA-induced activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK). oup.com

AMPK and SIRT1 Signaling: In suppressing adipogenesis, this compound activates adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling and silent mating type information regulation 1 (SIRT1) in 3T3-L1 adipocytes, leading to decreased lipid accumulation. nih.gov

Receptor and Transcription Factor Regulation: The compound's effects are also mediated through the regulation of specific receptors and transcription factors:

Adipogenesis Factors: this compound attenuates adipogenesis by downregulating critical transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.gov

Scavenger and LDL Receptors: In macrophages, this compound attenuates the expression of scavenger receptors CD36 and SR-A mediated by oxLDL. rsc.org Furthermore, it enhances the expression of the hepatic LDL receptor (LDLR) in HepG2 cells, suggesting a role in cholesterol homeostasis. rsc.org

General SAR studies on methoxyflavones provide additional context. The degree of methoxylation on the A-ring is often correlated with enhanced antiproliferative activity, whereas increased methoxylation on the B-ring can reduce it. iiarjournals.orgiiarjournals.org The lipophilic nature imparted by methoxy groups generally increases metabolic stability and bioavailability compared to their hydroxylated counterparts, allowing them to more effectively reach target tissues and interact with intracellular pathways. nih.gov The specific spatial arrangement of these groups is crucial for binding to target proteins, often through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Pharmacokinetics and Biotransformation Studies of 5 Hydroxy 3,6,7,8,3 ,4 Hexamethoxyflavone Pre Clinical Focus

Absorption and Bioavailability in Animal Systems for Polymethoxyflavones

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavonoid structure. This chemical feature significantly influences their pharmacokinetic properties, particularly their absorption and bioavailability. Compared to their polyhydroxylated counterparts, PMFs generally exhibit enhanced metabolic stability and oral bioavailability. tandfonline.com Their increased lipophilicity facilitates higher permeability across the intestinal wall, allowing them to be more readily absorbed into systemic circulation. oup.com

Pre-clinical studies focusing on the absorption of PMFs often utilize in vitro models, such as the Caco-2 cell monolayer, which simulates the human intestinal epithelium. A study systematically investigating the permeability of several PMFs and their derivatives provided specific insights into 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. consensus.appnih.gov The research found that while PMFs and their derivatives, including the hydroxylated form, have very low aqueous solubility, they exhibit high permeability. consensus.appnih.gov

The table below summarizes the permeability data for 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and a related derivative from the Caco-2 cell transport model. nih.gov

| Compound | Transport Direction | Percent Transported |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Apical to Basolateral (AP-BL) | 6.84% |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Basolateral to Apical (BL-AP) | 21.26% |

| 5-acetyl-3,6,7,8,3',4'-hexamethoxyflavone | Apical to Basolateral (AP-BL) | 6.56% |

| 5-acetyl-3,6,7,8,3',4'-hexamethoxyflavone | Basolateral to Apical (BL-AP) | 34.37% |

Data adapted from Wang et al., 2018. nih.gov

Identification of Metabolic Pathways and Formation of Bioactive Metabolites

Once absorbed, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, like other PMFs, undergoes biotransformation primarily through demethylation. This process involves the removal of methyl groups from the flavonoid structure, converting them into hydroxylated metabolites. rsc.org The B ring of PMFs has been identified as a major site for these biotransformation reactions. researchgate.net

Studies on various PMFs have shown that demethylation is a critical metabolic pathway. For instance, the well-studied PMF nobiletin (B1679382) is metabolized into several demethylated forms, including 3′-demethylnobiletin and 4′-demethylnobiletin. nih.gov Research using human gut microbiota has further elucidated this process, showing that PMFs can be progressively demethylated to form various hydroxylated flavonoids. consensus.appnih.gov An investigation into the regioselectivity of this microbial demethylation found a general preference in the following order: C-7 > C-4′ ≈ C-3′ > C-5 > C-3. consensus.appnih.gov This indicates that the methoxy groups at certain positions are more susceptible to enzymatic cleavage than others.

A significant aspect of this metabolic process is the potential for the resulting metabolites to exhibit enhanced biological activity compared to the parent compound. Several studies have reported that hydroxylated metabolites of PMFs possess more potent anti-inflammatory or antioxidant activities. nih.gov For example, 4′-demethylnobiletin shows stronger anti-inflammatory effects than nobiletin itself. nih.gov Similarly, metabolites of 5-demethylnobiletin have been found to inhibit inflammation in macrophage cells more effectively than the parent compound. semanticscholar.org This suggests that the biotransformation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is not merely a detoxification process but can also be a bioactivation step, leading to the formation of potent bioactive molecules.

Advanced Research Methodologies and Experimental Models in 5 Hydroxy 3,6,7,8,3 ,4 Hexamethoxyflavone Studies

In Vitro Cellular Systems and Molecular Techniques

In vitro studies are fundamental in dissecting the cellular and molecular pathways affected by 5-OH-HxMF. Researchers utilize a range of established cell lines and sophisticated analytical techniques to explore its effects on processes like neuronal differentiation, inflammation, adipogenesis, and cancer progression.

The selection of a specific cell line is crucial for investigating the targeted effects of this compound. Each cell line provides a model for a particular cell type or disease state, allowing for detailed mechanistic studies.

PC12 Cells: This rat pheochromocytoma cell line is a well-established model for studying neuronal differentiation. Research shows that this compound effectively induces neurite outgrowth in PC12 cells, indicating its potential as a neurotrophic agent. nih.govplos.org This effect is accompanied by the expression of neuronal marker proteins like growth-associated protein-43 (GAP-43). nih.govresearchgate.net

3T3-L1 Cells: These mouse preadipocyte cells are widely used to study adipogenesis. In this model, this compound has been shown to suppress the accumulation of lipids in a dose-dependent manner, suggesting its role in inhibiting the formation of fat cells. nih.gov

RAW 264.7 Cells: A murine macrophage cell line, RAW 264.7 is a standard model for studying inflammation. Investigations have demonstrated that this compound can inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. spandidos-publications.comnih.govspandidos-publications.com

HL-60 Cells: This human promyelocytic leukemia cell line is used in cancer research to study apoptosis. Studies report that this compound induces growth inhibition and apoptosis in HL-60 cells. dushenkov.comnih.gov

BGC-7901 and AGS Cells: These are human gastric cancer cell lines. Research on BGC-7901 cells revealed that this compound suppresses cell proliferation. nih.gov In AGS cells, the compound was found to induce mediators of apoptosis. nih.gov

THP-1 and HepG2 Cells: The human monocytic cell line THP-1 (used to model macrophages) and the human liver cancer cell line HepG2 are employed in cardiovascular-related research. Studies have used these cells to investigate the effects of this compound on scavenger receptors and the hepatic LDL receptor. rsc.orgresearchgate.net In terminally differentiated THP-1 macrophages, this compound significantly reduced the uptake of oxidized low-density lipoprotein (oxLDL). rsc.org In HepG2 cells, it was found to enhance the uptake of low-density lipoprotein (LDL). rsc.orgresearchgate.net

Table 1: Application of Specific Cell Lines in this compound Research

| Cell Line | Organism | Cell Type/Disease Model | Research Focus | Key Findings |

|---|---|---|---|---|

| PC12 | Rat | Pheochromocytoma / Neuronal | Neurotrophic Effects | Induces neurite outgrowth and expression of neuronal markers. nih.govplos.org |

| 3T3-L1 | Mouse | Preadipocyte | Adipogenesis | Inhibits lipid accumulation. nih.gov |

| RAW 264.7 | Mouse | Macrophage | Inflammation | Reduces production of inflammatory mediators. spandidos-publications.comnih.gov |

| HL-60 | Human | Promyelocytic Leukemia | Cancer / Apoptosis | Induces growth inhibition and apoptosis. dushenkov.comnih.gov |

| BGC-7901 | Human | Gastric Cancer | Cancer / Proliferation | Suppresses cell proliferation. nih.gov |

| AGS | Human | Gastric Cancer | Cancer / Apoptosis | Induces death receptor-associated apoptosis mediators. nih.gov |

| THP-1 | Human | Monocyte / Macrophage | Cardiovascular | Reduces oxLDL uptake. rsc.orgresearchgate.net |

| HepG2 | Human | Liver Cancer | Cardiovascular | Enhances LDL uptake and LDLR expression. rsc.orgresearchgate.net |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This technique has been instrumental in this compound research. For instance, it was used to confirm that the compound did not affect the viability of RAW 264.7 cells at concentrations where it exhibited anti-inflammatory effects. spandidos-publications.com In cancer studies, the MTT assay demonstrated that this compound significantly suppressed the proliferation of human gastric cancer BGC-7901 cells. nih.gov The viability of THP-1-derived macrophages and HepG2 cells following treatment with the compound was also analyzed using the MTT assay. rsc.org

These techniques are essential for examining changes in gene and protein expression, providing insight into the molecular mechanisms of this compound.

Reverse Transcription PCR (RT-PCR) and RT-Q-PCR: These methods have been used to measure mRNA levels of specific genes. In studies with LPS-stimulated RAW 264.7 macrophages, RT-PCR analysis showed that this compound downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. spandidos-publications.comnih.gov It also decreased the transcriptional levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). spandidos-publications.com In THP-1 and HepG2 cells, RT-Q-PCR was used to analyze the expression of scavenger receptors and the LDL receptor. rsc.org

Western Blotting: This technique is widely used to detect and quantify specific proteins. In studies on BGC-7901 gastric cancer cells, western blot analysis revealed that this compound downregulated the expression of pro-apoptotic proteins like procaspase-3 and procaspase-9, while upregulating their cleaved, active forms. nih.gov It also modulated the levels of Bcl-2 family proteins and decreased the expression of proteins in the PI3K/Akt signaling pathway. nih.gov In AGS gastric cancer cells, this technique showed that the flavone (B191248) increased the levels of death receptor-associated apoptosis mediators such as Fas, FasL, and FADD. nih.gov In RAW 264.7 cells, western blotting confirmed the downregulation of iNOS and COX-2 proteins and showed that this compound inhibited the nuclear translocation of NF-κB p65. spandidos-publications.comnih.gov

To understand how this compound regulates gene expression, researchers employ reporter gene assays. A key finding from studies using PC12 cells is that this compound enhances transcription mediated by the cyclic AMP response element (CRE). nih.gov This was demonstrated using a CRE-mediated transcription reporter gene assay. nih.gov The compound was found to increase the phosphorylation of the CREB (cAMP response element-binding) protein and the expression of the c-fos gene, a CREB target gene. nih.govplos.org This activity is central to its neurotrophic effect, as it is part of a cAMP/PKA-dependent signaling pathway that promotes neuronal differentiation. nih.gov

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. In the context of this compound research, it has been used to measure cellular processes like apoptosis and LDL uptake. While studies on HL-60 cells describe apoptotic phenomena such as DNA laddering and morphological changes, specific use of flow cytometry for apoptosis analysis in these cells is detailed in related literature. dushenkov.com However, its application was explicitly reported in studies on THP-1 cells, where it was used to show that this compound attenuated the uptake of DiI-labeled oxidized low-density lipoprotein (oxLDL), indicating a blockage of scavenger receptor functions. rsc.orgresearchgate.net

In Vivo Animal Models for Disease Pathogenesis and Biological Effects

To validate the physiological relevance of in vitro findings, researchers use in vivo animal models. These models allow for the study of the compound's effects in a complex, whole-organism system.

Gastric Cancer Xenograft Model: The antitumor activity of this compound was evaluated in BALB/c nude mice bearing BGC-7901 cell xenografts. The results showed that the compound effectively inhibited tumor growth in vivo, supporting its potential as an antitumor agent for gastric cancer. nih.gov

Skin Inflammation and Tumorigenesis Model: The anti-inflammatory and antitumor-promoting effects of this compound were investigated in a mouse skin model. Topical application of the compound was found to inhibit skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov Furthermore, in a two-stage skin carcinogenesis model initiated by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted by TPA, this compound significantly inhibited the formation of skin tumors, reducing both tumor incidence and multiplicity. nih.gov

High-Fat Diet-Induced Obesity Model: While direct studies on this compound in this model are part of a broader investigation, it was reported that hydroxylated polymethoxyflavones, including this compound as a major component, effectively suppressed obesity in mice fed a high-fat diet. nih.gov

Table 2: Utilization of In Vivo Animal Models in this compound Research

| Animal Model | Research Focus | Key Findings |

|---|---|---|

| BALB/c nude mice with BGC-7901 xenografts | Gastric Cancer | Effectively inhibited tumor growth. nih.gov |

| Mouse skin model (TPA-induced inflammation) | Inflammation / Cancer | Inhibited skin inflammation and tumor formation; reduced tumor incidence and multiplicity. nih.gov |

Rodent Models for Anti-inflammatory and Chemopreventive Research (e.g., Mouse Skin Inflammation and Tumor Promotion Models)